molecular formula C9H7N5S B2709983 3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 872495-89-1

3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Cat. No.: B2709983
CAS No.: 872495-89-1
M. Wt: 217.25
InChI Key: ACRZMZLGYMTIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a heterocyclic compound that features a unique fusion of triazole and thiadiazole rings.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Similar compounds have been shown to disrupt membrane integrity, which can inhibit mycelial growth in certain fungi . This suggests that 3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline may interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Related compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in a wide range of biochemical pathways, suggesting that this compound may have broad effects on cellular metabolism.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on related compounds . These studies can provide insights into the potential bioavailability of this compound.

Result of Action

Related compounds have been shown to exhibit cytotoxic activities, suggesting that this compound may have similar effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate reagents under reflux conditions. For instance, one method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with a brominated precursor in the presence of a catalytic amount of piperidine in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents, reducing agents like hydrazine hydrate, and oxidizing agents. Reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield bromo-substituted derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another compound with a similar core structure but different substituents.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: A structural isomer with different ring fusion.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Another isomer with a different ring fusion pattern.

Uniqueness

3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is unique due to its specific substitution pattern and the resulting pharmacological activities.

Properties

IUPAC Name

3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5S/c10-7-3-1-2-6(4-7)8-13-14-5-11-12-9(14)15-8/h1-5H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRZMZLGYMTIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NN3C=NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.